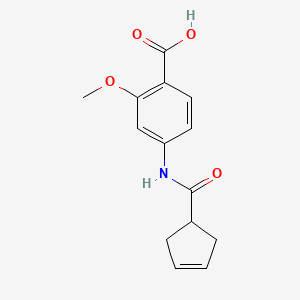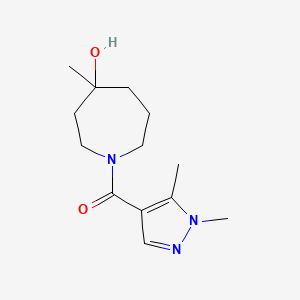
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide, also known as HN2, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. HN2 belongs to the class of nitroaromatic compounds and is known for its DNA-damaging properties. In
Mécanisme D'action
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide is a DNA-damaging agent that causes breaks in the DNA strands of cancer cells. It works by forming covalent bonds with the DNA, which leads to the formation of DNA adducts. These adducts interfere with the replication and transcription of DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth, and reduce tumor size in animal models. 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has also been shown to activate the immune system, which can help to further fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized. It is also relatively easy to synthesize in the lab. However, there are some limitations to working with 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. It is a toxic compound that requires careful handling, and it can be difficult to work with in vivo due to its DNA-damaging properties.
Orientations Futures
There are several future directions for research on 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. One area of interest is in developing more effective delivery methods for 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. Another area of interest is in exploring the potential of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide in combination therapies with other cancer drugs. Additionally, further research is needed to better understand the mechanism of action of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide and to identify potential biomarkers that could be used to predict response to treatment.
Méthodes De Synthèse
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide can be synthesized by reacting 2,4-dinitrophenol with 3-aminocrotonamide in the presence of sodium hydroxide. The resulting compound is then treated with methyl iodide to produce 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. The synthesis of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide is a multi-step process that requires careful handling of the chemicals involved.
Applications De Recherche Scientifique
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide works by damaging the DNA of cancer cells, which leads to cell death. This makes it a promising candidate for chemotherapy.
Propriétés
IUPAC Name |
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,12)6-10(16)13-8-5-7(14(17)18)3-4-9(8)15/h3-5,15H,6,12H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIOAPXKCWHRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)

![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)



![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)


![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)

![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)

